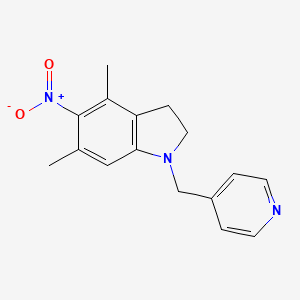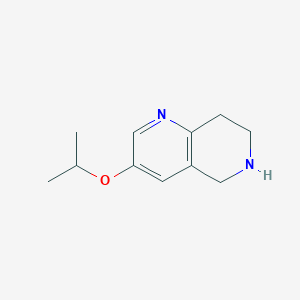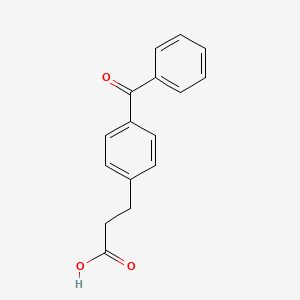
4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole is a synthetic organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the indole ring.
Alkylation: Attachment of the pyridin-4-ylmethyl group.
Methylation: Introduction of methyl groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: Various substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Amino Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry: As a precursor for drug development, particularly in targeting specific biological pathways.
Materials Science: In the development of organic semiconductors or other advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the indole ring might participate in π-π stacking interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, widely studied for its biological activity.
5-Nitroindole: Similar in structure but lacks the pyridin-4-ylmethyl group.
4,6-Dimethylindole: Lacks the nitro and pyridin-4-ylmethyl groups.
Uniqueness
4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in simpler indole derivatives.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4,6-dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C16H17N3O2/c1-11-9-15-14(12(2)16(11)19(20)21)5-8-18(15)10-13-3-6-17-7-4-13/h3-4,6-7,9H,5,8,10H2,1-2H3 |
InChI Key |
JKBYDPWELJNQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2CC3=CC=NC=C3)C(=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)
![((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid](/img/structure/B13872425.png)

![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)




![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)



![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
